N-(2-cyanophenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-cyanophenyl)-1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-15-23-8-11-28(15)20-12-19(24-14-25-20)27-9-6-16(7-10-27)21(29)26-18-5-3-2-4-17(18)13-22/h2-5,8,11-12,14,16H,6-7,9-10H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUPRPFOCNZLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyanophenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Piperidine Ring : A common structural motif in many pharmaceuticals, providing basicity and potential for hydrogen bonding.
- Imidazole and Pyrimidine Moieties : These heterocycles are known for their roles in enzyme inhibition and receptor interactions.
- Cyanophenyl Group : This substituent may enhance lipophilicity and facilitate interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following are key mechanisms identified in the literature:
- Cytochrome P450 Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. For instance, related imidazole derivatives exhibit IC50 values ranging from 0.3 to 72 µM against CYP24A1 . This suggests that the compound may also possess inhibitory effects on cytochrome enzymes.
- Antiviral Activity : Research indicates that certain N-heterocycles exhibit antiviral properties, potentially through inhibition of viral replication pathways. Compounds structurally similar to this one have demonstrated EC50 values in the micromolar range against various viruses .
- Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities, as seen with other piperidine derivatives. For example, related compounds have shown MIC values ranging from 3.125 to 100 mg/mL against various bacterial strains .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds, providing insights that may be applicable to this compound:
Preparation Methods
Halogenation of Pyrimidine Precursors
The synthesis typically begins with 4,6-dichloropyrimidine (1 ), which undergoes selective substitution at the 6-position. Treatment with 2-methylimidazole under nucleophilic aromatic substitution (SNAr) conditions yields 6-(2-methyl-1H-imidazol-1-yl)-4-chloropyrimidine (2 ). Key parameters include:
| Condition | Details | Yield | Reference |
|---|---|---|---|
| Base | K₂CO₃, Cs₂CO₃ | 75–85% | |
| Solvent | DMF, DMSO, or NMP | ||
| Temperature | 80–100°C, 12–24 h | ||
| Catalyst | None (thermal SNAr) |
Mechanistic Insight : The electron-deficient pyrimidine ring facilitates SNAr at the 6-position due to para-directing effects of the 4-chloro substituent.
Alternative Coupling Strategies
For improved regioselectivity, palladium-catalyzed cross-coupling methods are employed. A Buchwald-Hartwig amination between 4-chloro-6-iodopyrimidine (3 ) and 2-methylimidazole achieves the same product (2 ) with higher yields under milder conditions:
| Parameter | Value | |
|---|---|---|
| Catalyst | Pd₂(dba)₃, Xantphos | |
| Base | Cs₂CO₃ | |
| Solvent | 1,4-Dioxane | |
| Temperature | 100°C, 6 h | |
| Yield | 90% |
Piperidine-4-Carboxamide Synthesis
Carboxylic Acid Activation
Piperidine-4-carboxylic acid (4 ) is activated as a mixed anhydride or using coupling agents like EDCl/HOBt. Reaction with 2-cyanophenylamine (5 ) forms the carboxamide (6 ):
| Reagent | Role | Yield |
|---|---|---|
| EDCl/HOBt | Carbodiimide coupling | 78% |
| DIPEA | Base | |
| Solvent | DCM, THF |
Optimization Note : Steric hindrance at the piperidine nitrogen necessitates Boc protection prior to coupling.
Protection-Deprotection Strategies
- Boc Protection : Treating piperidine-4-carboxylic acid with Boc₂O in THF/water (pH 9–10) yields tert-butyl piperidine-4-carboxylate (7 ).
- Coupling : 7 reacts with 5 under standard conditions.
- Deprotection : TFA-mediated Boc removal yields 6 in >95% purity.
Final Coupling: Pyrimidine-Imidazole with Piperidine-Carboxamide
The 4-chloro group in 2 undergoes nucleophilic displacement with piperidine-4-carboxamide (6 ) under SNAr conditions:
| Condition | Details | Yield |
|---|---|---|
| Base | DIPEA, K₂CO₃ | 70% |
| Solvent | DMF, 80°C, 24 h | |
| Catalyst | KI (optional) |
Side Reactions : Competing hydrolysis of the chloro group to hydroxyl can occur, mitigated by anhydrous conditions.
Alternative Routes and Scalability Considerations
One-Pot Tandem Coupling
A streamlined approach combines imidazole substitution and piperidine coupling in one pot:
Solid-Phase Synthesis
Immobilizing the pyrimidine core on Wang resin enables iterative coupling steps, though industrial scalability remains challenging.
Analytical Characterization and Quality Control
Critical analytical data for the final compound:
| Parameter | Method | Result | |
|---|---|---|---|
| Purity | HPLC (C18, 0.1% TFA) | ≥99% | |
| MS (ESI+) | m/z | 433.2 [M+H]⁺ | |
| ¹H NMR | (DMSO-d₆, 400 MHz) | δ 8.71 (s, 1H, pyrimidine), 7.85 (d, 1H, Ar), 7.65 (s, 1H, imidazole) |
Industrial-Scale Process Optimization
Key modifications for kilogram-scale production:
- Solvent Recycling : DMF replaced with 2-MeTHF for easier recovery.
- Catalyst Loading : Pd₂(dba)₃ reduced to 0.5 mol% with no yield loss.
- Crystallization : Final compound recrystallized from ethanol/water (9:1) to achieve >99.5% purity.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| Stepwise SNAr | High regioselectivity | Long reaction times |
| Buchwald-Hartwig | Mild conditions, high yields | Pd cost |
| One-Pot | Reduced steps | Lower yield |
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-cyanophenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide, and how do they influence its reactivity?
- The compound contains a pyrimidine core substituted with a 2-methylimidazole group and a piperidine-4-carboxamide moiety linked to a 2-cyanophenyl ring. These features contribute to its potential as a heterocyclic bioactive molecule. The pyrimidine and imidazole rings enable π-π stacking and hydrogen-bonding interactions, while the cyanophenyl group enhances electrophilicity. Structural analysis via NMR (¹H/¹³C) and X-ray crystallography is recommended to confirm stereochemistry and tautomeric forms .
Q. What synthetic strategies are commonly used to prepare pyrimidine-imidazole hybrids like this compound?
- Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 6-chloropyrimidine with 2-methylimidazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the pyrimidine-imidazole intermediate.
- Step 2 : Functionalization of the piperidine-4-carboxamide group via nucleophilic substitution or Buchwald-Hartwig amination.
- Step 3 : Final coupling with 2-cyanophenyl derivatives using Pd-catalyzed cross-coupling or SNAr reactions.
- Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization in ethanol .
Q. How can researchers validate the compound’s identity and purity in early-stage studies?
- Analytical Methods :
- HPLC-MS : To confirm molecular weight and detect impurities (<2% threshold).
- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- Elemental Analysis : Verify C, H, N composition (deviation <0.4% acceptable).
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Core Modifications :
- Replace the 2-cyanophenyl group with electron-deficient aryl rings (e.g., nitro or trifluoromethyl substituents) to enhance target binding.
- Vary the piperidine substituents (e.g., methyl, ethyl) to study steric effects on pharmacokinetics.
- Assay Design :
- Use in vitro kinase inhibition assays (e.g., EGFR or CDK2) with IC₅₀ determination.
- Compare results with computational docking (AutoDock Vina) to correlate activity with binding affinity .
Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Hypothesis Testing :
- Tautomerism : Use variable-temperature NMR to detect equilibrium between imidazole tautomers.
- Conformational Analysis : Perform 2D NMR (COSY, NOESY) to identify spatial interactions between the piperidine and pyrimidine moieties.
- Advanced Techniques :
- Dynamic HPLC to separate enantiomers if chiral centers are present.
- X-ray crystallography for unambiguous structural confirmation .
Q. How can researchers assess the compound’s pharmacokinetic properties in preclinical models?
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Permeability : Caco-2 cell monolayer assay (Papp >1×10⁻⁶ cm/s indicates good absorption).
- In Vivo Testing :
- Administer via oral gavage in rodents (dose: 10–50 mg/kg) and measure plasma concentration via LC-MS/MS.
- Calculate bioavailability (F%) and half-life (t½) using non-compartmental analysis .
Q. What strategies mitigate toxicity risks during lead optimization?
- Early Screening :
- Ames test for mutagenicity (Salmonella typhimurium strains TA98/TA100).
- hERG inhibition assay (IC₅₀ >10 μM desirable).
- Structural Mitigation :
- Introduce polar groups (e.g., hydroxyl, carboxylic acid) to reduce lipophilicity (clogP <3).
- Replace metabolically labile groups (e.g., methylimidazole → pyrazole) to prevent reactive metabolite formation .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate Parameters :
- Adjust force fields in molecular dynamics simulations (e.g., AMBER vs. CHARMM).
- Include solvent effects (explicit water models) in docking studies.
- Experimental Validation :
- Repeat assays with stricter controls (e.g., ATP concentration in kinase assays).
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What statistical methods are appropriate for analyzing dose-response relationships in cellular assays?
- Dose-Response Modeling :
- Fit data to a four-parameter logistic equation: .
- Quality Metrics :
- Require R² >0.95 for curve fitting.
- Use Grubbs’ test to identify outliers in triplicate measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
